molecular formula C18H18N4O B6454741 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549002-23-3

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454741
CAS No.: 2549002-23-3
M. Wt: 306.4 g/mol
InChI Key: XPXAGIDGZNKLAR-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is particularly interesting due to its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry .

Preparation Methods

The synthesis of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and phenylethyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between a pyridazine derivative and an imidazole derivative . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Tyk2 JH2 Inhibition

Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Tyk2 JH2 kinase, which plays a critical role in immune response regulation. The compound has shown high selectivity and efficacy in inhibiting IFNγ production in animal models, suggesting its potential use in treating autoimmune diseases and inflammatory conditions .

CompoundK_i Value (nM)Efficacy in Rat Models
60.015 - 0.035Effective at 5 mg/kg

Inhibition of AAK1 Kinase

Another significant application of imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of adaptor-associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and synaptic vesicle recycling, making it a target for neurological disorders and cancer therapies. Compounds similar to 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide have been shown to modulate AAK1 activity effectively .

Case Study 1: Autoimmune Disease Treatment

In a study focusing on autoimmune diseases, the administration of Tyk2 inhibitors demonstrated significant reductions in disease severity in rat models of adjuvant arthritis. The compound's ability to inhibit IFNγ production was correlated with decreased inflammation and joint damage, highlighting its therapeutic potential .

Case Study 2: Cancer Therapeutics

Research into the inhibition of AAK1 has shown promise for cancer treatment strategies. Compounds targeting AAK1 have been effective in reducing tumor growth in xenograft models by disrupting endocytic pathways essential for cancer cell proliferation and survival .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Biological Activity

2-Cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its imidazo[1,2-b]pyridazine core, presents a unique structure that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H18N4O, with a molecular weight of approximately 306.4 g/mol. The compound's structure includes a fused imidazo-pyridazine ring system, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
IUPAC NameThis compound
CAS Number2549002-23-3

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the condensation of cyclopropylamine with a pyridazine derivative under basic conditions. The reaction is often conducted using solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating potential applications in oncology.

Case Studies

  • Cytotoxic Evaluation : In vitro studies have demonstrated that compounds similar to this compound exhibit dose-dependent cytotoxicity against human adenocarcinoma-derived adherent cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7). The highest anti-tumor activity was noted for derivatives with similar structures, suggesting that modifications in the imidazo-pyridazine framework can significantly affect biological outcomes .
  • Protein Kinase Inhibition : The compound has been explored for its potential as a protein kinase inhibitor (PKI). Research indicates that imidazo[1,2-b]pyridazines can inhibit various protein kinases involved in cancer progression. The structural features of this compound may enhance its binding affinity to these targets .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Demonstrated through cytotoxicity assays against multiple cancer cell lines.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumorigenesis and cancer progression.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide?

Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization and substitution reactions. For example:

  • Core formation : React 2-cyclopropyl-3-aminopyridazine with methyl chloroformate in dichloromethane using triethylamine as a base to form the imidazo[1,2-b]pyridazine core .
  • Substitution : Introduce the 2-phenylethylamine group via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR (¹H, ¹³C, 2D-COSY) to verify cyclopropyl and phenylethyl substituents .
    • X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects .
  • Purity assessment :
    • HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .
    • Mass spectrometry (HRMS-ESI) for molecular ion validation .

Q. Basic: How can researchers design initial biological screening assays for this compound?

Answer:

  • Kinase inhibition : Test against VEGFR2, Aurora kinases, or CDKs using in vitro kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Antimicrobial activity : Perform MIC assays against S. aureus and E. coli (concentration range: 0.5–50 µg/mL) .
  • Cytotoxicity : Use MTT assays on Hep-G2 or HEK293 cells to evaluate IC₅₀ values .

Q. Advanced: How does the 2-phenylethyl substituent influence structure-activity relationships (SAR) compared to analogs?

Answer:

  • Steric effects : The phenylethyl group may enhance target binding via hydrophobic interactions (e.g., in kinase ATP-binding pockets) compared to smaller substituents (e.g., methyl or fluorine) .
  • Solubility trade-offs : While 3-fluorophenyl analogs () show improved solubility, the phenylethyl group reduces aqueous solubility, necessitating formulation optimization (e.g., PEG-based carriers) .
  • Bioactivity divergence : Replacements like thiazole () or pyrazole ( ) alter selectivity; phenylethyl may favor CNS targets due to enhanced blood-brain barrier penetration .

Q. Advanced: What computational strategies identify potential biological targets for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., VEGFR2 PDB: 4ASD) .
  • Pharmacophore mapping : Align with imidazo[1,2-b]pyridazine scaffolds known to bind ATP pockets .
  • MD simulations : Assess binding stability (50 ns trajectories) to prioritize in vitro targets .

Q. Advanced: How should researchers resolve contradictions in reported biological data for analogs?

Answer:

  • Contextualize assay conditions : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Validate selectivity : Perform counter-screens against unrelated targets (e.g., GPCRs) to rule off-target effects .
  • Leverage structural data : Overlay X-ray structures (e.g., TAK-593 in ) to explain potency differences due to substituent geometry .

Q. Advanced: What strategies mitigate solubility challenges during in vivo testing?

Answer:

  • Prodrug design : Introduce phosphate or acetate groups at the carboxamide to enhance hydrophilicity .
  • Nanoformulation : Use liposomes or PLGA nanoparticles (particle size: 100–200 nm) to improve bioavailability .
  • Co-solvent systems : Employ Cremophor EL or cyclodextrins in preclinical dosing solutions .

Q. Advanced: How can high-throughput reaction optimization improve synthesis scalability?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to maximize yield (e.g., optimize cyclopropane ring formation) .
  • Automated screening : Use robotic platforms (e.g., Chemspeed) to test 100+ conditions for key steps like amidation .
  • Process analytics : In-line FTIR monitors reaction progression and intermediates .

Properties

IUPAC Name

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(19-11-10-13-4-2-1-3-5-13)15-8-9-17-20-16(14-6-7-14)12-22(17)21-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAGIDGZNKLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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